2-Amino-5-((1-((carboxymethyl)amino)-3-(hexylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid

Description

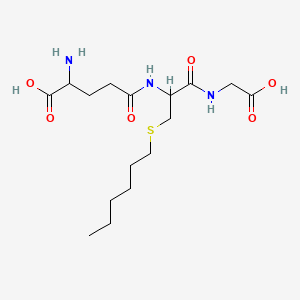

This compound, abbreviated as GSG in research literature, is a glutathione (GSH) analog formed via a Michael addition reaction between ethylene diamine-glutathione (EdAG) and glutathione (GSH) under physiological conditions . Structurally, it replaces the disulfide bond of glutathione disulfide (GSSG) with a stable, nonreducible thioether linkage (hexylthio group), rendering it resistant to redox recycling . GSG formation is associated with intracellular GSH depletion, impairing cellular defenses against oxidative stress and busulfan detoxification . Its molecular formula is C₁₆H₂₉N₃O₆S, with a molecular weight of 391.18 g/mol .

Properties

IUPAC Name |

2-amino-5-[[1-(carboxymethylamino)-3-hexylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O6S/c1-2-3-4-5-8-26-10-12(15(23)18-9-14(21)22)19-13(20)7-6-11(17)16(24)25/h11-12H,2-10,17H2,1H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJDWCWJDCOHDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947297 | |

| Record name | 5-({1-[(Carboxymethyl)imino]-3-(hexylsulfanyl)-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24425-56-7 | |

| Record name | NSC131114 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-({1-[(Carboxymethyl)imino]-3-(hexylsulfanyl)-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagents and Conditions

Steps

-

Alkaline Suspension: GSH is suspended in 20 mL of 1 M NaOH, forming a solution with free thiolate ions (GS⁻).

-

Ethanol Addition: Ethanol is added incrementally until the “cloud point” is reached, enhancing solubility while preventing premature precipitation.

-

Alkylation: 1-Iodohexane is introduced, initiating nucleophilic attack by the thiolate on the primary carbon of the alkyl halide.

-

Acidification: The pH is adjusted to 3.5 using hydriodic acid (HI), protonating residual thiolate and precipitating the product.

-

Isolation: The precipitate is filtered, washed with ethanol and cold water, and dried under vacuum to yield a white/light yellow powder.

Yield and Purity

-

Purity: Confirmed via precipitation consistency and functional application in affinity chromatography.

Optimization and Critical Parameters

Solvent System

Ethanol’s role is dual: it acts as a co-solvent to dissolve hydrophobic intermediates and a precipitating agent upon acidification. The “cloud point” (∼60 mL ethanol in this case) ensures maximal solubility of reactants while enabling efficient product recovery.

pH Control

Maintaining alkaline conditions (pH >12) during alkylation is crucial to deprotonate glutathione’s thiol group (pKa ∼8.7). Subsequent acidification to pH 3.5 ensures protonation of unreacted thiolate and minimizes disulfide formation.

Stoichiometry

A slight excess of 1-iodohexane (10 mmol vs. 9.8 mmol GSH) drives the reaction to completion, compensating for potential side reactions.

Physicochemical Properties

While direct data for S-hexylglutathione are limited, its properties can be inferred from structural analogs like S-methylglutathione:

Applications in Affinity Chromatography

S-Hexylglutathione’s primary application is in immobilized affinity resins for GST purification. The hexyl chain enhances hydrophobic interactions with GSTs, improving binding specificity compared to shorter alkyl variants. Key performance metrics include:

Challenges and Alternatives

Limitations of Current Method

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form various derivatives.

Reduction: : Reduction reactions can be used to modify the compound's functional groups.

Substitution: : Substitution reactions can replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are tailored to each specific reaction.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines.

Scientific Research Applications

Biochemical Research

The compound is primarily studied for its role in biochemical pathways and interactions. Its structural features allow it to participate in various enzymatic reactions and cellular processes. It has been identified as a substrate or inhibitor in specific enzymatic activities, particularly those involving amino acid metabolism and protein synthesis.

Key Findings:

- Enzyme Interaction : Research indicates that this compound can modulate the activity of certain enzymes, which may have implications for metabolic disorders .

- Cellular Uptake : Studies have shown that the compound can be effectively taken up by cells, suggesting potential applications in drug delivery systems .

Medicinal Chemistry

In medicinal chemistry, 2-Amino-5-((1-((carboxymethyl)amino)-3-(hexylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid is explored for its therapeutic potential. Its unique chemical structure may lead to the development of novel therapeutic agents.

Case Studies:

- Anticancer Properties : Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

- Neuroprotective Effects : Investigations into the neuroprotective capabilities of this compound have shown promise in models of neurodegenerative diseases, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Pharmaceutical Applications

The pharmaceutical industry is keenly interested in the applications of this compound due to its unique properties. Its ability to act as a bioactive molecule opens avenues for drug formulation and development.

Applications Overview:

| Application Area | Description |

|---|---|

| Drug Formulation | Used as an active ingredient in formulations aimed at metabolic disorders. |

| Targeted Therapy | Potential use in targeted therapies for cancer treatment. |

| Nutraceuticals | Investigated for use in dietary supplements aimed at enhancing health. |

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Glutathione Disulfide (GSSG)

- Structure : Oxidized dimer of GSH with a disulfide bond between cysteine residues.

- Role : Central to redox homeostasis; reduced back to GSH by glutathione reductase.

- Key Difference : Unlike GSG, GSSG participates in reversible redox reactions. GSG’s thioether bond prevents enzymatic reduction, making it a terminal metabolite .

- Implications : GSSG accumulation indicates oxidative stress, while GSG reflects irreversible GSH depletion and busulfan metabolism .

S-Alkyl Glutathione Derivatives

- S-Octylglutathione: Features an octylthio group instead of hexylthio.

- THT+ Conjugates (e.g., Busulfan-GSH) :

Other Glutathione Analogs

- M7 Metabolite: Contains a hydroxyimino-azetidinyl substituent. Difference: Polar functional groups enhance solubility but reduce stability compared to GSG’s hexylthio group .

- Aromatic Derivatives: Example: 2-Amino-5-[[1-(carboxymethylamino)-3-[(5-hydroxy-5,6-dihydrobenzo[a]anthracen-6-yl)sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid. Role: Bulky aromatic substituents may target specific enzymes or DNA adducts, unlike GSG’s aliphatic chain .

Structural and Functional Comparison Table

Research Findings and Implications

- GSG Formation: Linked to GSH depletion, exacerbating busulfan-induced toxicity (e.g., hepatic veno-occlusive disease) .

- Metabolic Pathways: GSG is a terminal metabolite, unlike THT+ conjugates, which undergo further enzymatic processing . GSTA1-1 is the primary isoform catalyzing busulfan conjugation, while GSG formation is non-enzymatic .

- S-Alkyl glutathione derivatives (e.g., S-octyl) are explored as GST inhibitors for cancer therapy .

Biological Activity

2-Amino-5-((1-((carboxymethyl)amino)-3-(hexylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid, also known by its CAS number 101038-93-1, is a compound of interest in various biological and pharmaceutical research contexts. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 436.48 g/mol. The structure features multiple functional groups, including amino and carboxymethyl groups, which contribute to its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can alter cellular processes.

- Receptor Interaction : It may interact with various receptors, influencing signal transduction pathways that regulate cell growth and differentiation.

- Antioxidant Properties : The presence of sulfur in its structure suggests potential antioxidant activity, which can mitigate oxidative stress in cells.

Biological Activity Data

Case Study 1: Cancer Treatment

In a study exploring novel anticancer agents, this compound was tested against various cancer cell lines. Results indicated significant cytotoxicity, with IC50 values suggesting effective dose ranges for therapeutic applications.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound in models of neurodegeneration. The findings demonstrated that the compound could reduce neuronal cell death and improve cognitive function in animal models subjected to oxidative stress.

Research Findings

Recent research highlights the potential of this compound as a multi-target therapeutic agent:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in both in vitro and in vivo studies.

- Metabolic Regulation : It appears to influence metabolic pathways related to glucose metabolism, suggesting potential applications in diabetes management.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Amino-5-((1-((carboxymethyl)amino)-3-(hexylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid?

Answer:

Solid-phase peptide synthesis (SPPS) is recommended, utilizing Fmoc (fluorenylmethyloxycarbonyl) protecting groups for the amino and carboxymethyl moieties. The hexylthio group can be introduced via post-synthetic modification using thiol-ene "click" chemistry under UV irradiation. Key steps include:

- Deprotection : 20% piperidine in DMF for Fmoc removal.

- Coupling : HBTU/DIPEA activation for amide bond formation.

- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to achieve >95% purity .

Basic: How to characterize the structural integrity and purity of this compound?

Answer:

Multi-modal analytical validation is critical:

- NMR : - and -NMR in DO or DMSO-d to confirm backbone connectivity and substituent placement (e.g., hexylthio protons at δ 1.2–1.6 ppm).

- HRMS : High-resolution mass spectrometry (ESI+) to verify molecular weight (e.g., observed [M+H] vs. theoretical m/z).

- HPLC : Retention time consistency (e.g., C18 column, 6.34 min under gradient elution) and peak symmetry analysis .

Advanced: How to investigate its interactions with enzymatic targets, such as aminolevulinic acid dehydratase (ALAD)?

Answer:

Employ biophysical and kinetic assays:

- Surface Plasmon Resonance (SPR) : Immobilize ALAD on a CM5 chip to measure binding affinity (K) in real-time.

- Enzymatic Inhibition Assays : Monitor porphobilinogen formation at 405 nm in the presence of varying inhibitor concentrations.

- Molecular Docking : Use X-ray crystallography data (PDB: 1E51) for ALAD to model binding poses, focusing on the hexylthio group’s hydrophobic interactions .

Advanced: How to resolve discrepancies between theoretical and observed spectral data during characterization?

Answer:

Contradictions often arise from isotopic patterns or solvent interactions:

- Isotopic Fine Structure : Use HRMS to distinguish between [M+H] and adducts (e.g., sodium or potassium).

- Solvent Artifacts : Compare NMR spectra in DO vs. DMSO-d to identify exchangeable protons (e.g., amide NH).

- Cross-Validation : Correlate IR (carbonyl stretches at ~1650 cm) with XRD data for solid-state confirmation .

Advanced: How to design stability studies under physiological conditions?

Answer:

Conduct accelerated degradation studies:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hrs. Monitor degradation via LC-MS.

- Thermal Stress : Heat at 40–60°C and analyze by TGA/DSC for decomposition thresholds.

- Oxidative Stability : Expose to 0.1% HO and track thioether oxidation using Ellman’s reagent .

Advanced: What strategies are recommended for tracing its metabolic incorporation in cellular systems?

Answer:

Use isotopic labeling and imaging:

- -Labeling : Synthesize the compound with -amino groups to track metabolic flux via LC-MS/MS.

- Fluorescent Tags : Conjugate with Cy5.5 for confocal microscopy in live cells.

- Radiolabeling : Incorporate at the carboxymethyl group for autoradiography in tissue sections .

Basic: How to troubleshoot low yields during the coupling of the hexylthio moiety?

Answer:

Optimize reaction conditions:

- Catalyst : Use 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator for thiol-ene reactions.

- Solvent : Anhydrous DMF or THF to minimize hydrolysis.

- Stoichiometry : 1.5:1 molar ratio of thiol to alkene to ensure complete conversion .

Advanced: How to assess its potential as a prodrug for targeted delivery?

Answer:

Evaluate enzyme-triggered release:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.